2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound that features a combination of functional groups, including a difluoromethanesulfonyl group, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the thiophene group, and the attachment of the difluoromethanesulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein binding.
Medicine: The compound has potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, pyrazole-containing compounds, and thiophene-containing compounds. Examples include:
- N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- 2-difluoromethanesulfonyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Uniqueness
What sets 2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide apart is the combination of its functional groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S2/c1-12-11-14(15-6-4-10-27-15)22-23(12)9-8-21-17(24)13-5-2-3-7-16(13)28(25,26)18(19)20/h2-7,10-11,18H,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZRIYKXJCJFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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